{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride
CAS No.: 2126178-98-9
Cat. No.: VC4950377
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126178-98-9 |
|---|---|
| Molecular Formula | C9H18ClNO |
| Molecular Weight | 191.7 |
| IUPAC Name | 5-oxaspiro[3.5]nonan-6-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO.ClH/c10-7-8-3-1-4-9(11-8)5-2-6-9;/h8H,1-7,10H2;1H |
| Standard InChI Key | MOWMQSUNWXBCMA-UHFFFAOYSA-N |
| SMILES | C1CC(OC2(C1)CCC2)CN.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 5-oxaspiro[3.5]nonan-6-ylmethanamine hydrochloride, reflects its unique spirocyclic framework. The spiro center bridges a five-membered oxolane ring and a six-membered cyclohexane ring, with the methanamine group (-CH₂NH₂) attached to the oxolane ring at position 6 . The hydrochloride salt form enhances its stability and solubility in polar solvents.
Key Structural Features:
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Spirocyclic Core: A shared carbon atom connects the oxolane (oxygen-containing) and cyclohexane rings.
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Amine Functionalization: A primary amine group (-NH₂) bound to a methylene (-CH₂-) substituent.
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Chloride Counterion: Neutralizes the amine’s basicity, forming a crystalline salt .
The SMILES notation C1CC(OC2(C1)CCC2)CN.Cl and InChIKey MOWMQSUNWXBCMA-UHFFFAOYSA-N further define its connectivity and stereochemical properties .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride typically involves multi-step sequences starting from bicyclic ketone precursors. One common approach includes:
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Spirocyclization: Cyclohexanone derivatives undergo acid-catalyzed cyclization with ethylene oxide analogs to form the spiro-oxolane intermediate.
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Reductive Amination: The ketone group is converted to an amine via reaction with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Reagents such as dichloromethane (DCM) or ethanol are employed as solvents, while catalysts like p-toluenesulfonic acid (PTSA) may accelerate cyclization.
Reaction Dynamics
The primary amine group participates in classic nucleophilic reactions, including:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Alkylation: Quaternization with alkyl halides to produce ammonium salts.
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Schiff Base Formation: Condensation with carbonyl compounds to generate imines .
Physicochemical Properties
The compound’s solubility in water remains unquantified, though hydrochloride salts generally exhibit moderate aqueous solubility. Its stability is compromised by prolonged exposure to moisture or strong oxidizing agents.
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